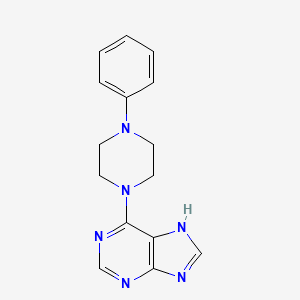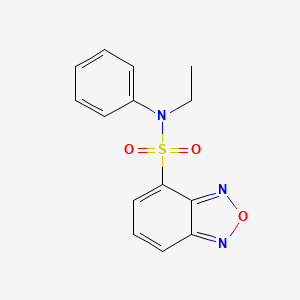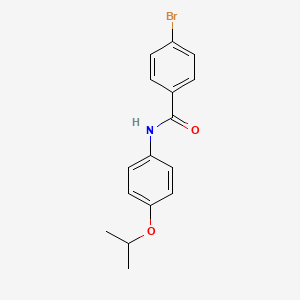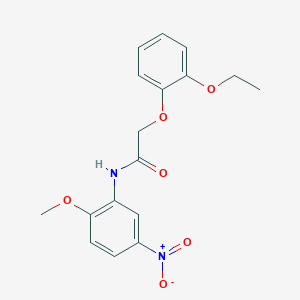
6-(4-phenylpiperazin-1-yl)-7H-purine
Overview
Description
6-(4-phenylpiperazin-1-yl)-7H-purine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a phenylpiperazine moiety attached to the purine ring. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 6-(4-phenylpiperazin-1-yl)-7H-purine, also known as 6-(4-phenylpiperazin-1-yl)-9H-purine, are the D2 and D3 dopamine receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in the dopaminergic neurotransmission system, which is involved in various neurological processes such as motor control, reward, and cognition .
Mode of Action
The compound interacts with its targets by binding to the D2 and D3 dopamine receptors, acting as an agonist . This binding stimulates the receptors, leading to the activation of downstream signaling pathways. The activation of these receptors by the compound is more pronounced and longer-lasting than the reference agonist quinpirole .
Biochemical Pathways
Upon binding to the D2 and D3 dopamine receptors, this compound activates the mitogen-activated protein kinase (MAPK) signaling pathway and G protein-coupled inward rectifier potassium (GIRK) channels . The activation of these pathways and channels leads to various downstream effects, including cell proliferation .
Result of Action
The activation of the D2 and D3 dopamine receptors by this compound leads to potent stimulation of the MAPK signaling pathway and GIRK channels . This results in various molecular and cellular effects, including a robust activation of GIRK channels and MAPK coupled to D2 and D3 dopamine receptors in AtT-20 cells . Additionally, the compound has been shown to induce cell proliferation in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
The 6-(4-phenylpiperazin-1-yl)-7H-purine compound has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the brain . This interaction suggests that this compound could potentially play a role in modulating neurotransmission in the nervous system .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, its inhibitory action on AChE can influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting AChE, this compound could potentially affect the levels of acetylcholine in the brain, thereby influencing neuronal communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE . It has been suggested that this compound acts as a competitive inhibitor of AChE, preventing the enzyme from breaking down acetylcholine and thereby increasing the levels of this neurotransmitter in the brain .
Temporal Effects in Laboratory Settings
Given its potential role as an AChE inhibitor, it is plausible that this compound could have long-term effects on cellular function, particularly in the context of neuronal communication .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently lacking, it is reasonable to hypothesize that different dosages could have varying effects. For instance, higher doses might result in more pronounced inhibition of AChE, potentially leading to significant changes in acetylcholine levels and neuronal function .
Metabolic Pathways
Given its potential interaction with AChE, it is possible that this compound could influence the metabolism of acetylcholine, a key neurotransmitter in the brain .
Transport and Distribution
Given its potential interactions with AChE, it is likely that this compound could be distributed in areas where this enzyme is present, such as the brain .
Subcellular Localization
Depending on its specific interactions with cellular components, this compound could potentially be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylpiperazin-1-yl)-7H-purine typically involves the following steps:
Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting phenylamine with piperazine under suitable conditions.
Attachment to the Purine Ring: The phenylpiperazine moiety is then attached to the purine ring through a nucleophilic substitution reaction. This can be achieved by reacting the purine derivative with the phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-phenylpiperazin-1-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
Uniqueness
6-(4-phenylpiperazin-1-yl)-7H-purine is unique due to its specific structure, which combines the purine ring with a phenylpiperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-2-4-12(5-3-1)20-6-8-21(9-7-20)15-13-14(17-10-16-13)18-11-19-15/h1-5,10-11H,6-9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIWJXNUTCUPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5662038.png)
![(5-cyclopropyl-1,3,4-oxadiazol-2-yl){2-[(3-methylpyridin-2-yl)amino]ethyl}amine](/img/structure/B5662040.png)

![2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID](/img/structure/B5662054.png)
![N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5662058.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5662060.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)
![5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE](/img/structure/B5662075.png)

![N-(isoxazol-3-ylmethyl)-1-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B5662093.png)
![N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide](/img/structure/B5662116.png)
![2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B5662119.png)
![1-N'-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide](/img/structure/B5662131.png)
